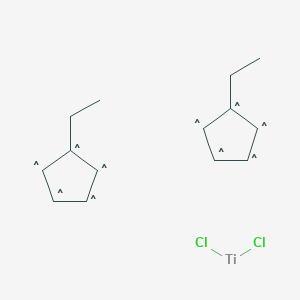
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one, also known as 3-APM, is an organic compound that has been studied for its potential applications in the field of scientific research. The compound is an indolinone-type heterocyclic organic compound and is a derivative of indole. It is a highly versatile molecule that has been studied for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one has been studied for its potential applications in the field of scientific research. The compound has been found to be a useful building block for the synthesis of a variety of organic compounds, including heterocyclic organic compounds, pharmaceuticals, and agrochemicals. Additionally, 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one has been studied for its potential applications in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, in order to exert its effects. It is believed that the compound binds to specific sites on proteins and enzymes, which then modulate the activity of the proteins and enzymes.
Biochemical and Physiological Effects
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one has been found to have a variety of biochemical and physiological effects. The compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects in various cell lines and animal models. Additionally, the compound has been found to have immunomodulatory, anti-bacterial, and anti-fungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is commercially available. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one in laboratory experiments. The compound has a low solubility in aqueous solutions, which can limit its usefulness in certain types of experiments. Additionally, the compound is highly toxic and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one in scientific research. One potential direction is to further explore the compound’s mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to explore the compound’s potential applications in the fields of organic synthesis, biochemistry, and pharmacology. Finally, further research could be conducted to explore the compound’s potential applications in the fields of agriculture and food science.
Méthodes De Synthèse
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one can be synthesized using a variety of methods. One of the most common methods involves the condensation of 4-methoxyphenylacetone with 4-phenoxybenzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction yields 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one as the main product. Other methods for synthesizing 3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one include the reaction of 4-methoxyphenylacetone with 4-phenoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate, and the reaction of 4-methoxyphenylacetone with 4-phenoxybenzaldehyde in the presence of a strong base such as sodium hydroxide.
Propriétés
IUPAC Name |
1-(4-methoxybenzoyl)-3-(4-phenoxyphenyl)iminoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O4/c1-33-21-15-11-19(12-16-21)27(31)30-25-10-6-5-9-24(25)26(28(30)32)29-20-13-17-23(18-14-20)34-22-7-3-2-4-8-22/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINXSRVQYMLVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aza(4-phenoxyphenyl)methylene)-1-((4-methoxyphenyl)carbonyl)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

